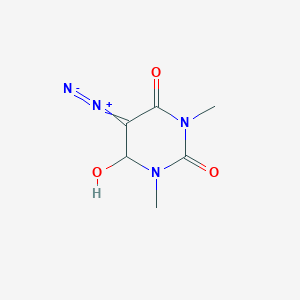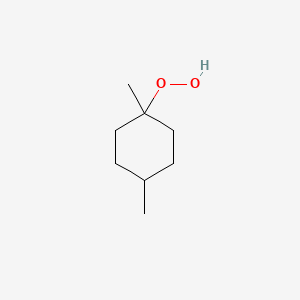
1,4-Dimethylcyclohexane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylcyclohexane-1-peroxol is an organic compound belonging to the class of peroxides It is characterized by a cyclohexane ring with two methyl groups at the 1 and 4 positions and a peroxide group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylcyclohexane-1-peroxol typically involves the oxidation of 1,4-dimethylcyclohexane. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalytic systems and purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylcyclohexane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form 1,4-dimethylcyclohexanol.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent.
Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Various oxidation products depending on the reaction conditions.
Reduction: 1,4-Dimethylcyclohexanol.
Substitution: Halogenated derivatives of 1,4-dimethylcyclohexane.
Scientific Research Applications
1,4-Dimethylcyclohexane-1-peroxol has several applications in scientific research, including:
- Biology
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying peroxide chemistry.
Properties
CAS No. |
60482-90-8 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-hydroperoxy-1,4-dimethylcyclohexane |
InChI |
InChI=1S/C8H16O2/c1-7-3-5-8(2,10-9)6-4-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
CNWQSIZKPYDPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


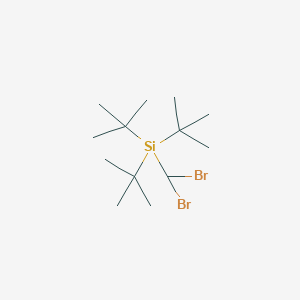
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
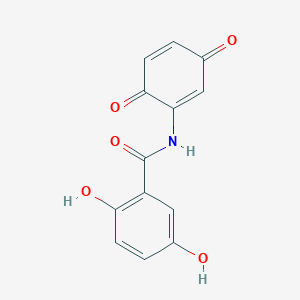

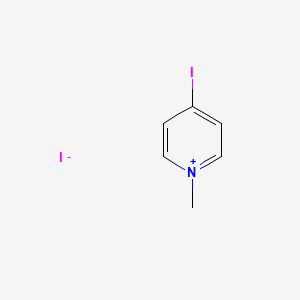

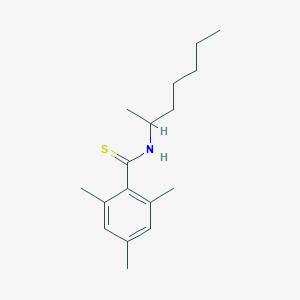
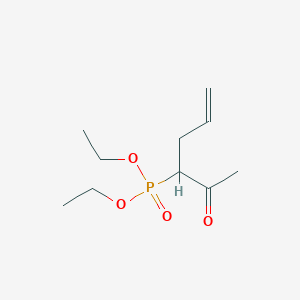

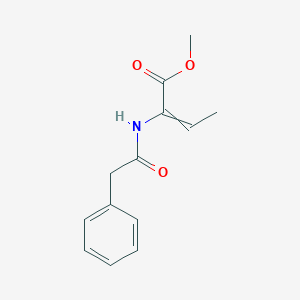


![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
